2-((2-Aminoethyl)amino)phenol
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Overview
Description
Phenol, 2-[(2-aminoethyl)amino]- is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the hydroxyl group is substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[(2-aminoethyl)amino]- can be synthesized through several methods. One common synthetic route involves the reaction of phenol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(2-aminoethyl)amino]- often involves large-scale chemical reactors where phenol and ethylenediamine are combined in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(2-aminoethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2-[(2-aminoethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2-[(2-aminoethyl)amino]- exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Phenol, 2-[(2-aminoethyl)amino]- can be compared with other similar compounds such as:
Phenethylamine: Both compounds contain an aminoethyl group, but Phenethylamine lacks the hydroxyl group present in Phenol, 2-[(2-aminoethyl)amino]-.
2-Aminophenol: This compound has an amino group directly attached to the phenol ring, whereas Phenol, 2-[(2-aminoethyl)amino]- has an aminoethyl group.
4-(2-Aminoethyl)phenol: Similar to Phenol, 2-[(2-aminoethyl)amino]-, but with the aminoethyl group in the para position.
Phenol, 2-[(2-aminoethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2-aminoethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c9-5-6-10-7-3-1-2-4-8(7)11/h1-4,10-11H,5-6,9H2 |
InChI Key |
NGTDGGGUWGJSST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)O |
Origin of Product |
United States |
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